Ethyl 3-(nitromethyl)hexanoate

Overview

Description

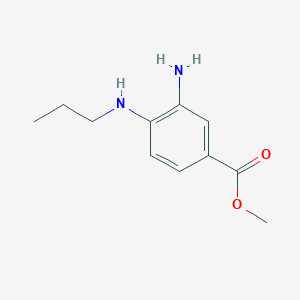

Ethyl 3-(nitromethyl)hexanoate is a chemical compound with the molecular formula C9H17NO4 . It has a molecular weight of 203.24 .

Synthesis Analysis

Ethyl 3-(nitromethyl)hexanoate is a valuable intermediate for the synthesis of numerous pharmaceuticals and agrochemicals . It is commonly used in the manufacturing of anti-inflammatory drugs, such as ibuprofen and naproxen .Molecular Structure Analysis

The molecular structure of Ethyl 3-(nitromethyl)hexanoate consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

Ethyl 3-(nitromethyl)hexanoate has a boiling point of 286.2±23.0 °C at 760 mmHg . It has a density of 1.0±0.1 g/cm3 .Scientific Research Applications

Synthesis and Structural Characterization

- Ethyl 3-(nitromethyl)hexanoate has been used in the synthesis of 3-(nitromethyl)-3,4-dihydroquinoxalin-2(1H)-ones. This process involves reactions with o-phenylenediamine derivatives, followed by structural characterization. The significance lies in the elimination of nitromethane, leading to the formation of quinoxalin-2(1H)-ones (Pelipko, Makarenko, Berestovitskaya, & Baichurin, 2016).

Catalytic Production of Higher Alcohols

- In the context of sustainable chemical research, the catalytic production of higher alcohols from ethanol has been studied. Here, compounds like 2-Ethyl-1-hexanol, similar to Ethyl 3-(nitromethyl)hexanoate, are used as exemplary compounds for higher alcohols in the Guerbet reaction. This research emphasizes understanding the strengths and weaknesses of sustainability assessment methods in chemical process development (Patel et al., 2015).

Hazard Evaluation in Organic Peroxides

- Ethyl 3-(nitromethyl)hexanoate's analogues, like tert-Butyl peroxy-2-ethyl hexanoate, have been used to study thermal hazards when mixed with metal ions. The research involves calorimetric techniques and thermokinetic models to evaluate the thermal decomposition and safety parameters of these organic peroxides (Tsai, You, Qian, & Shu, 2013).

Nickel-Catalyzed Reductive Coupling

- The compound has been involved in studies of nickel-catalyzed reductive coupling of ynoates and aldehydes. This research provides insights into the kinetics and mechanisms of such reactions, which are important for understanding catalytic processes in organic synthesis (Rodrigo & Guan, 2017).

Esterification and Synthesis Processes

- Ethyl 3-(nitromethyl)hexanoate and its derivatives have been extensively studied in various esterification and synthesis processes. These studies include the synthesis of ethyl hexanoate using different catalysts and evaluating the esterification reaction's efficiency (Nie Yan-ping, 2010). Additionally, the enzymatic synthesis of ethyl hexanoate in nonaqueous conditions has been researched, highlighting the role of enzymes in esterification (Tong Hai-bao, 2004).

Mechanism of Action

Mode of Action

It’s known that the compound interacts with its targets in a specific manner that leads to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 3-(nitromethyl)hexanoate are as follows :

These properties impact the bioavailability of the compound, which is an important factor in its pharmacological efficacy .

Result of Action

It’s known that the compound has a specific effect on cellular processes .

properties

IUPAC Name |

ethyl 3-(nitromethyl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-3-5-8(7-10(12)13)6-9(11)14-4-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUVGEHKMFFRSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OCC)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560646 | |

| Record name | Ethyl 3-(nitromethyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(nitromethyl)hexanoate | |

CAS RN |

128013-61-6 | |

| Record name | Ethyl 3-(nitromethyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)